molecular formula C13H15N3O2 B1487753 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid CAS No. 1275311-69-7

4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid

Cat. No. B1487753
CAS RN: 1275311-69-7
M. Wt: 245.28 g/mol
InChI Key: HWJMFNGYTLOLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular formula of “4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid” is C13H15N3O2 . It contains an imidazole ring, which has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been shown to possess significant antibacterial properties. They can be synthesized to target a variety of bacterial strains, including those resistant to other antibiotics. This makes them valuable in the development of new antibacterial agents that can overcome antibiotic resistance, a growing concern in public health .

Antifungal Applications

Similar to their antibacterial uses, imidazole derivatives also exhibit antifungal activity. They can be formulated into creams, ointments, or oral medications to treat fungal infections. Their mechanism of action typically involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Anticancer Research

The structural motif of imidazole is present in many compounds that show promise in anticancer research. These compounds can interfere with the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. Researchers are exploring the potential of imidazole derivatives as chemotherapeutic agents .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives are known to exhibit anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and provide relief from pain, making them potential candidates for the treatment of chronic inflammatory diseases and pain management .

Antiviral Properties

The imidazole ring is a key feature in several antiviral drugs. It can be engineered to inhibit viral replication by targeting viral enzymes or proteins. This application is particularly relevant in the ongoing search for effective treatments against emerging viral infections .

Gastrointestinal Therapeutics

Compounds containing the imidazole ring, such as omeprazole and pantoprazole, are well-established in the treatment of gastrointestinal disorders. They work by reducing gastric acid secretion, thereby providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Mechanism of Action

While the specific mechanism of action for “4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid” is not mentioned in the sources, imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, there is potential for the development of novel drugs to overcome current public health problems .

properties

IUPAC Name

4-methyl-3-[(5-methyl-1H-imidazol-4-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-3-4-10(13(17)18)5-11(8)14-6-12-9(2)15-7-16-12/h3-5,7,14H,6H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJMFNGYTLOLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=C(NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid
Reactant of Route 4
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid
Reactant of Route 5
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.